![molecular formula C7H8ClNO3S B14627895 Methanesulfonic acid, [(4-chlorophenyl)amino]- CAS No. 56354-87-1](/img/structure/B14627895.png)
Methanesulfonic acid, [(4-chlorophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, [(4-chlorophenyl)amino]- is an organosulfur compound with significant applications in various fields. It is a derivative of methanesulfonic acid, where the hydrogen atom is replaced by a [(4-chlorophenyl)amino] group. This compound is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(4-chlorophenyl)amino]- typically involves the reaction of methanesulfonic acid with 4-chloroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of methanesulfonic acid, [(4-chlorophenyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production rates. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, [(4-chlorophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The [(4-chlorophenyl)amino] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aromatic compounds. These products have significant applications in various industries, including pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, [(4-chlorophenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and alkylation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, [(4-chlorophenyl)amino]- involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The [(4-chlorophenyl)amino] group can interact with molecular targets, influencing the reactivity and selectivity of the compound. The pathways involved include protonation and deprotonation reactions, which facilitate the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methanesulfonic acid, [(4-chlorophenyl)amino]- include:
Methanesulfonic acid: The parent compound with a simpler structure.
4-Chloroaniline: The precursor used in the synthesis of the compound.
Sulfonic acid derivatives: Compounds with similar acidic properties and applications.
Uniqueness
Methanesulfonic acid, [(4-chlorophenyl)amino]- is unique due to the presence of the [(4-chlorophenyl)amino] group, which imparts specific reactivity and selectivity to the compound. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
56354-87-1 |
|---|---|
Molekularformel |
C7H8ClNO3S |
Molekulargewicht |
221.66 g/mol |
IUPAC-Name |
(4-chloroanilino)methanesulfonic acid |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-1-3-7(4-2-6)9-5-13(10,11)12/h1-4,9H,5H2,(H,10,11,12) |
InChI-Schlüssel |
HSHOGSYEOYWZGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCS(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


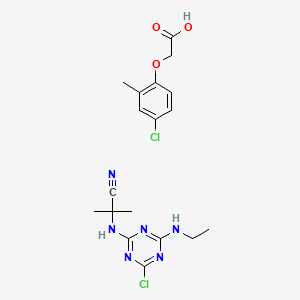
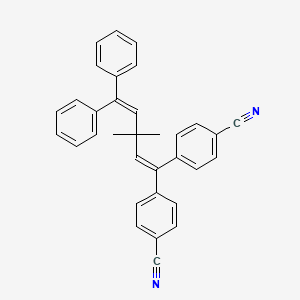
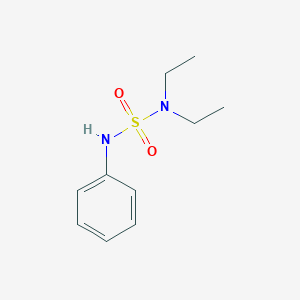

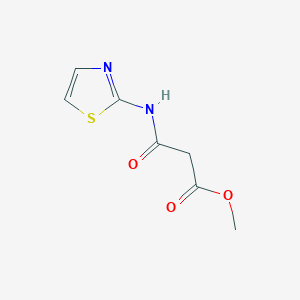

![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
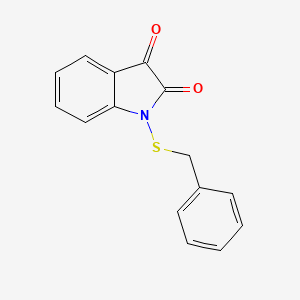

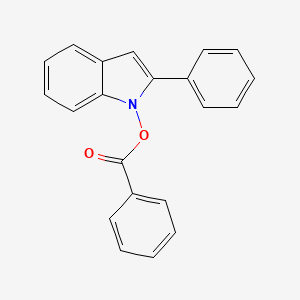
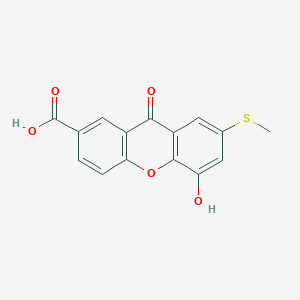

![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
